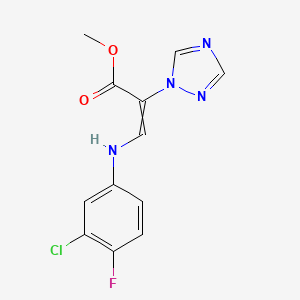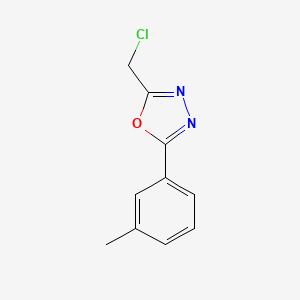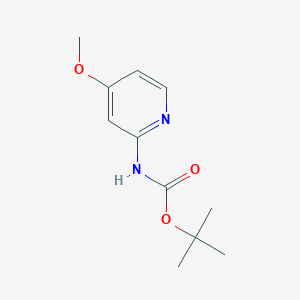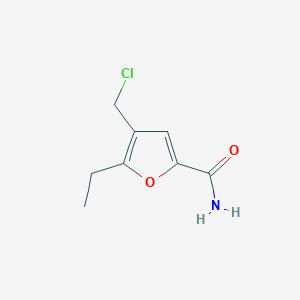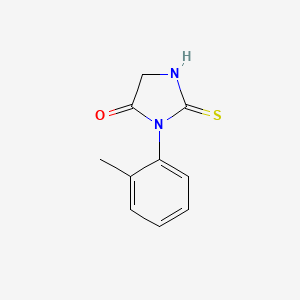
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine
概要
説明
The compound "1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Piperazine derivatives have been extensively studied and synthesized for their potential therapeutic applications, including as cerebral vasodilators and allosteric enhancers of receptors .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the formation of substituted piperazine rings through reactions with various electrophiles. For instance, the metabolites of a cerebral vasodilator containing a piperazine moiety were synthesized to confirm their structures, which suggests that similar synthetic strategies could be applied to synthesize the compound . Additionally, the synthesis of allosteric enhancers for the A1 adenosine receptor also involves the attachment of substituted phenyl rings to the piperazine core, indicating the importance of substituents on the piperazine's activity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 1-(2-fluorophenyl)piperazine salts were determined, providing insights into the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice . These findings can be extrapolated to understand the molecular structure of "1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine".
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions depending on the functional groups attached to the piperazine ring. The reactivity of the chloroacetyl group, for instance, could be explored in nucleophilic substitution reactions, while the fluorophenyl group might participate in electrophilic aromatic substitution . The synthesis of related compounds, such as those with thiocarbamyl groups, demonstrates the versatility of piperazine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. The synthesis and characterization of various piperazine derivatives, including their hydrochloride salts, provide valuable data on their physical and chemical behavior . Additionally, computational studies, including Molecular Electrostatic Potential (MEP) maps and HOMO-LUMO energy gap calculations, can predict the reactivity and interaction potential of these compounds .
科学的研究の応用
Antitumor Activity
A study by Ding et al. (2016) reported the green synthesis of fourteen novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds were synthesized starting from 1-[bi-(4-fluorophenyl)methyl]piperazine and ethyl chloroacetate, utilizing microwave irradiation. The newly prepared compounds were found to have good to excellent inhibitory activity against tumor cells, particularly against CDC25B with a 99.70% inhibition rate, indicating their potential in antitumor applications Ding et al., 2016.
Synthesis of Flunarizine and Its Isomers
Shakhmaev et al. (2016) explored the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer, which are known to exhibit vasodilating effects and improve cerebral blood circulation. The study describes the industrial production process of flunarizine, which involves the condensation of N-cynnamylpiperazine with bis(4-fluorophenyl)chloromethane or cynnamyl chloride with 1-[bis(4-fluorophenyl)methyl]piperazine Shakhmaev et al., 2016.
Neuroleptic Agents Synthesis
Research by Botteghi et al. (2001) on the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, highlighted the importance of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol in the synthesis process. These compounds contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, demonstrating the compound's role in the development of pharmaceuticals targeting neurological disorders Botteghi et al., 2001.
Antibacterial and Antifungal Applications
Wei (2012) synthesized a series of isoxazoline derivatives starting from 5-acetamidomethyl-3-[3-fluoro-4-(1-piperazynyl)]isoxaline with chloroacetyl chloride, leading to the creation of compounds with good antibacterial activities against various strains like S.aureus, Sarcina lutea, P.aeruginosa, and K.pneumoniae, as well as antifungal activities Wei, 2012.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal methods.
将来の方向性
This involves discussing potential future research directions, such as new synthetic routes, applications in industry or medicine, or environmental impact.
Please note that this is a general guide and the specifics can vary depending on the compound. For a detailed analysis of a specific compound, consulting scientific literature or databases is recommended. If you have a different compound or a more specific question about this compound, feel free to ask!
特性
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFWARHNRKNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365377 | |
| Record name | 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine | |
CAS RN |
330601-48-4 | |
| Record name | 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


